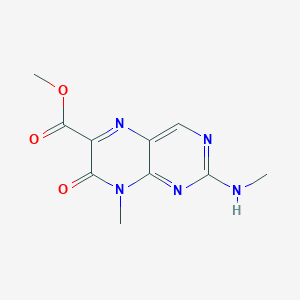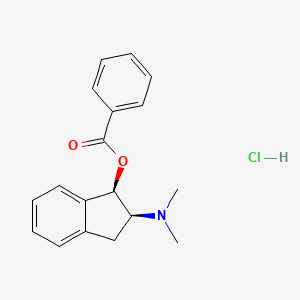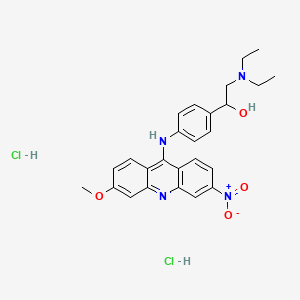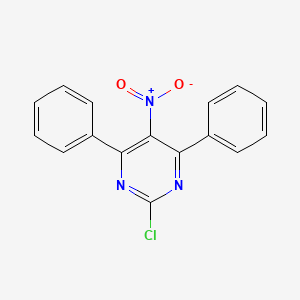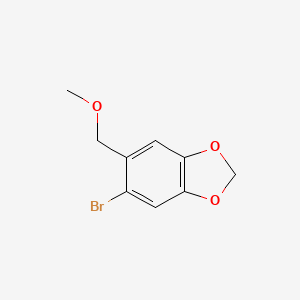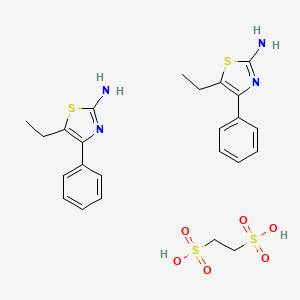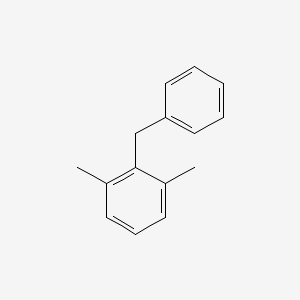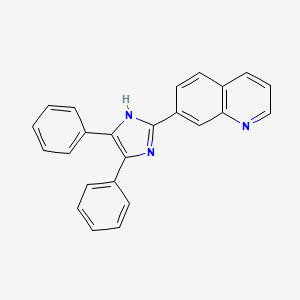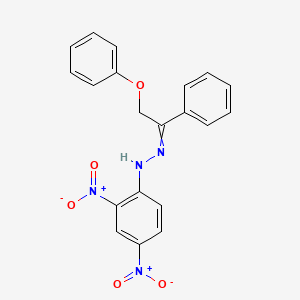
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a phenyl ring substituted with nitro groups and a phenoxy-phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst depending on the specific reaction
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydrazine
- 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazone
- 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazide
Uniqueness
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro groups and a hydrazine moiety makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
38293-78-6 |
|---|---|
Molecular Formula |
C20H16N4O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2,4-dinitro-N-[(2-phenoxy-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C20H16N4O5/c25-23(26)16-11-12-18(20(13-16)24(27)28)21-22-19(15-7-3-1-4-8-15)14-29-17-9-5-2-6-10-17/h1-13,21H,14H2 |
InChI Key |
FGTRYDSNXYDDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


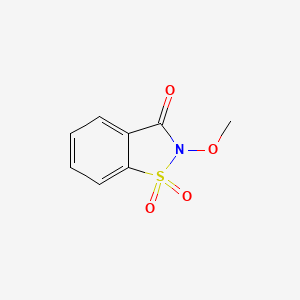
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
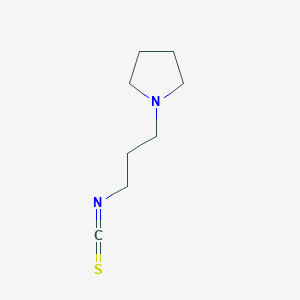
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
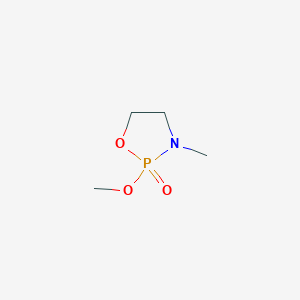
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
